N-ethyl-4-iodo-N-(trifluoromethyl)aniline
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Overview
Description
N-ethyl-4-iodo-N-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, an iodine atom, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-iodo-N-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and the iodine atom onto the aniline ring. One common method is the direct iodination of N-ethyl-N-(trifluoromethyl)aniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-iodo-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-ethyl-4-azido-N-(trifluoromethyl)aniline.
Scientific Research Applications
N-ethyl-4-iodo-N-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-ethyl-4-iodo-N-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-bromo-N-(trifluoromethyl)aniline
- N-ethyl-4-chloro-N-(trifluoromethyl)aniline
- N-ethyl-4-fluoro-N-(trifluoromethyl)aniline
Uniqueness
N-ethyl-4-iodo-N-(trifluoromethyl)aniline is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it valuable in various applications.
Properties
Molecular Formula |
C9H9F3IN |
---|---|
Molecular Weight |
315.07 g/mol |
IUPAC Name |
N-ethyl-4-iodo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9F3IN/c1-2-14(9(10,11)12)8-5-3-7(13)4-6-8/h3-6H,2H2,1H3 |
InChI Key |
XVCLTXUXXXYLKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)I)C(F)(F)F |
Origin of Product |
United States |
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